molecular formula C15H22O9 B13774037 Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate CAS No. 68928-90-5

Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate

Cat. No.: B13774037
CAS No.: 68928-90-5
M. Wt: 346.33 g/mol
InChI Key: GNVCGAGVWLLEDN-UHFFFAOYSA-N
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Description

Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate (CAS 68928-90-5; EINECS 273-033-3) is a citrate ester derivative featuring a propane-1,2,3-tricarboxylate backbone substituted with a 1,2-dioxopropoxy group at the C2 position and ethyl ester groups at all three carboxylate moieties . This compound is structurally distinguished by its dioxolane-containing substituent, which introduces unique reactivity and physicochemical properties compared to conventional citrate esters.

Properties

CAS No.

68928-90-5

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

IUPAC Name

triethyl 2-(2-oxopropanoyloxy)propane-1,2,3-tricarboxylate

InChI

InChI=1S/C15H22O9/c1-5-21-11(17)8-15(14(20)23-7-3,9-12(18)22-6-2)24-13(19)10(4)16/h5-9H2,1-4H3

InChI Key

GNVCGAGVWLLEDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate typically involves esterification reactions starting from propane-1,2,3-tricarboxylic acid derivatives or citric acid analogs, followed by introduction of the 1,2-dioxopropoxy group. The key steps include:

This approach is inferred from the preparation of triethyl citrate (triethyl ester of citric acid), which is synthesized via acid-catalyzed esterification of citric acid with ethanol. The additional 1,2-dioxopropoxy group likely requires a subsequent selective oxidation or peroxidation step.

Specific Preparation Routes

While direct literature on the exact synthesis of this compound is limited, the following plausible synthetic route can be outlined based on related ester and peroxide chemistry:

Step Reaction Description Reagents/Conditions Notes
1 Esterification of citric acid to triethyl citrate Citric acid + Ethanol + Acid catalyst (e.g., H2SO4) Standard Fischer esterification
2 Selective protection or activation of the 2-hydroxy group Protection as a leaving group or activation To enable further functionalization
3 Introduction of 1,2-dioxopropoxy group Reaction with peroxyacyl compounds or peracid Formation of 1,2-dioxopropoxy moiety
4 Purification Chromatography or crystallization To isolate pure this compound

This sequence aligns with the known chemistry of citric acid derivatives and peroxide functional group introduction.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Challenges/Notes
Esterification Citric acid + ethanol + acid catalyst H2SO4 or other acid catalysts Control of reaction time/temp
Activation/Protection Functional group modification for peroxidation Protecting groups or activating agents Selectivity critical
Peroxidation Introduction of 1,2-dioxopropoxy group Peroxyacyl compounds or peracids Stability of peroxide linkage
Purification Chromatography (HPLC), crystallization Reverse phase HPLC, solvent systems Avoid peroxide decomposition

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting metabolic pathways. For example, it may inhibit aconitase, interfering with the Krebs cycle . The dioxopropoxy group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues include citrate esters with different substituents at the C2 position and/or varying ester alkyl chains. Key examples are:

Table 1: Structural Comparison of Selected Citrate Esters
Compound Name Substituent at C2 Ester Groups CAS Number Molecular Formula Molecular Weight (g/mol)
Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate 1,2-Dioxopropoxy Ethyl 68928-90-5 C₁₄H₂₀O₁₀ 348.31*
Acetyltriethyl citrate Acetyloxy Ethyl 77-89-4 C₁₄H₂₂O₈ 318.32
Acetyltributyl citrate Acetyloxy Butyl 77-90-7 C₂₀H₃₄O₈ 402.48
Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate Acetyloxy 2-Ethylhexyl 144-15-0 C₂₉H₅₀O₈ 546.70

*Calculated based on molecular formula.

Key Observations :

  • Ester Chain Length : Ethyl esters (e.g., acetyltriethyl citrate) exhibit lower molecular weights and higher volatility than butyl or 2-ethylhexyl derivatives, which are bulkier and more lipophilic .

Physicochemical Properties

Table 2: Key Physicochemical Properties
Property This compound Acetyltriethyl citrate Acetyltributyl citrate
Density (g/cm³) ~1.2 (estimated) 1.135 1.1
Boiling Point (°C) ~300 (estimated) 418 (at 760 mmHg) 418 (at 760 mmHg)
LogP (Octanol-Water) ~1.5 (predicted) 3.53 3.76
Solubility in Water Low Insoluble Insoluble
Stability Susceptible to hydrolysis due to dioxolane group Hydrolytically stable Hydrolytically stable

Key Findings :

  • The dioxopropoxy group reduces hydrolytic stability compared to acetylated analogues, making the compound more reactive under acidic or basic conditions .
  • Longer ester chains (e.g., butyl) increase LogP values, enhancing lipid solubility and plasticizer efficacy .

Biological Activity

Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes three carboxylate groups and a dioxo moiety, enhances its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C15H22O9
  • Molecular Weight : 346.33 g/mol
  • CAS Number : 68928-90-5

Structural Features

The compound is classified as an ester derived from propane-1,2,3-tricarboxylic acid. Its structure allows for potential interactions with various biological molecules, making it a candidate for further research in pharmacology and biochemistry.

FeatureDescription
Carboxylate GroupsThree
Dioxo MoietyPresent
Chemical ClassificationEster

Preliminary studies suggest that this compound may interact with key metabolic enzymes and pathways. The presence of multiple carboxyl groups facilitates interactions with proteins and nucleic acids, potentially modulating enzyme activity and influencing metabolic processes.

Potential Interactions

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Cell Signaling : It could influence cell signaling pathways through interactions with receptors or secondary messengers.

Therapeutic Applications

Given its structural characteristics, this compound may have several therapeutic applications:

  • Antioxidant Activity : Its ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways may offer therapeutic benefits in chronic inflammatory conditions.
  • Antimicrobial Properties : The compound's reactivity might be leveraged to develop new antimicrobial agents.

Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with metabolic enzymes. Results indicated that the compound could inhibit certain dehydrogenases involved in the citric acid cycle, suggesting a potential role in metabolic regulation.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

Study 3: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties of this compound showed promising results in reducing pro-inflammatory cytokine production in cultured macrophages.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate, and how can competing byproducts be mitigated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting ethyl bromoacetate derivatives with sodium cyanoacetate under controlled conditions (e.g., anhydrous solvents, inert atmosphere) can yield the target tricarboxylate. Competing byproducts, such as sodium 1,2,3-tricyano-1,3-dicarbethoxypropenide or dicarboxylate esters, arise from incomplete substitution or side reactions. Optimizing stoichiometry (e.g., excess nucleophile), reaction time, and temperature (typically 60–80°C) minimizes these impurities. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR) distinguish the dioxopropoxy moiety in triethyl tricarboxylate derivatives?

  • Methodological Answer :

  • ¹H NMR : The dioxopropoxy group exhibits distinct proton signals for the α-methylene groups (δ 4.1–4.3 ppm, triplet) and the β-oxygenated carbons (δ 5.2–5.4 ppm). Coupling constants (J ≈ 6–8 Hz) confirm spatial proximity of protons.
  • ¹³C NMR : The carbonyl carbons of the dioxopropoxy group resonate at δ 170–175 ppm, while ester carbonyls appear at δ 165–170 ppm.
  • IR : Strong absorbance bands at 1740–1760 cm⁻¹ (C=O stretching) and 1250–1280 cm⁻¹ (C–O–C asymmetric stretching) are characteristic. Comparisons with structurally related compounds (e.g., acetyl triethyl citrate) validate assignments .

Advanced Research Questions

Q. How can crystallographic disorder in the ethyl groups of triethyl tricarboxylate derivatives be resolved during structure refinement?

  • Methodological Answer : Disorder in ethyl groups is common due to rotational flexibility. In SHELXL, refine disordered components using PART instructions with occupancy ratios constrained to sum to 1.0 (e.g., 0.425:0.575). Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms and isotropic ADPs for hydrogen. Hydrogen bonding networks (e.g., C–H⋯O/N interactions) stabilize the lattice and validate the refined model. For example, inversion dimers linked by C–H⋯N bonds (2.5–3.0 Å) confirm packing stability .

Q. What computational approaches predict the reactivity of the dioxopropoxy group under varying pH or solvent conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for hydrolysis or nucleophilic attacks. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility in polar solvents (e.g., water vs. DMSO). For photochemical stability, time-dependent DFT (TD-DFT) predicts excitation energies and orbital interactions .

Q. How do steric and electronic effects influence the regioselectivity of derivatization reactions in triethyl tricarboxylates?

  • Methodological Answer : Steric hindrance from the ethyl ester groups directs electrophilic attacks to the less hindered dioxopropoxy oxygen. Electronic effects are probed via Hammett substituent constants (σ) or Fukui indices (local softness). For example, electron-withdrawing groups on the propane backbone increase the electrophilicity of the dioxopropoxy carbonyl, favoring nucleophilic substitution at this site. Experimental validation uses kinetic studies (e.g., monitoring reaction rates with varying substituents) .

Data-Driven Analysis

Q. How can conflicting crystallographic data on dihedral angles in tricarboxylate derivatives be reconciled?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 80.4° vs. 90.0° between carboxylate groups and fused rings) may arise from crystal packing forces or measurement errors. Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify trends. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O contacts) that distort angles. Refine models with high-resolution data (≤ 0.8 Å) and validate against simulated powder XRD patterns .

Application-Oriented Questions

Q. What role do tricarboxylate esters play in nanoparticle self-assembly, and how can their electrostatic interactions be modulated?

  • Methodological Answer : Tricarboxylates (e.g., propane-1,2,3-tricarboxylate) act as bridging ligands in Au nanoparticle (NP) assemblies via electrostatic interactions with cationic surfactants. Varying the alkyl chain length (e.g., butane- vs. pentane-tricarboxylate) alters binding affinity and NP spacing. Zeta potential measurements and TEM imaging quantify assembly stability. For dynamic systems, pH-responsive carboxylate protonation/deprotonation enables reversible aggregation .

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